

Parsalmide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Parsalmide

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An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Benzamide Derivative with Anti-Inflammatory and Analgesic Potential

Introduction

Parsalmide is a benzamide derivative that has demonstrated notable anti-inflammatory and analgesic properties.[1] Developed in the 1970s, it has been investigated for its potential in treating inflammatory and arthrosic arthropathies.[2][3][4] This technical guide provides a comprehensive overview of **Parsalmide**'s chemical structure, physicochemical properties, and its pharmacological profile, with a focus on its mechanism of action and preclinical and clinical findings. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

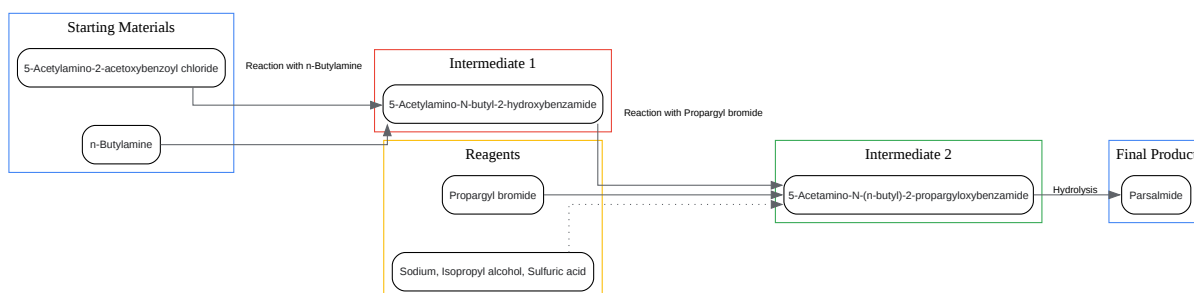
Parsalmide, with the IUPAC name 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a small molecule belonging to the benzamide class of compounds.[5] Its chemical structure is characterized by a substituted benzene ring, featuring an amino group, a butylamide side chain, and a propynyloxy group.

Table 1: Chemical Identifiers and Properties of **Parsalmide**

Identifier/Property	Value	Reference(s)
IUPAC Name	5-amino-N-butyl-2-(2-propynyloxy)benzamide	[5]
CAS Number	30653-83-9	[5]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₂	[5]
Molecular Weight	246.30 g/mol	[5]
SMILES	<chem>CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C</chem>	[5]
InChIKey	DXHYQIJBUNRPJT-UHFFFAOYSA-N	[5]
Melting Point	83-85 °C	[3]
pKa	4.6 ± 0.03 (aq soln, 20°)	[3]
Solubility	Very soluble in alcohol, chloroform, acetone, ethyl acetate, dioxane; slightly soluble in water; practically insoluble in petroleum ether, cyclohexane.	[3]
logP	1.9	[5]

Synthesis of Parsalimide

A general synthetic route to **Parsalimide** involves the reaction of a salicylic acid derivative with a butylamine and subsequent introduction of the propargyl group. A more specific, though still generalized, manufacturing process has been described as follows: 5-Acetylamino-2-acetoxybenzoyl chloride is reacted with n-butylamine. The resulting 5-acetylamino-N-butyl-2-hydroxybenzamide is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to yield 5-acetamino-N-(n-butyl)-2-propargyloxybenzamide. The final step involves the hydrolysis of the acetylamino group using sulfuric acid to yield 5-amino-N-(n-butyl)-2-propargyloxybenzamide (**Parsalimide**).

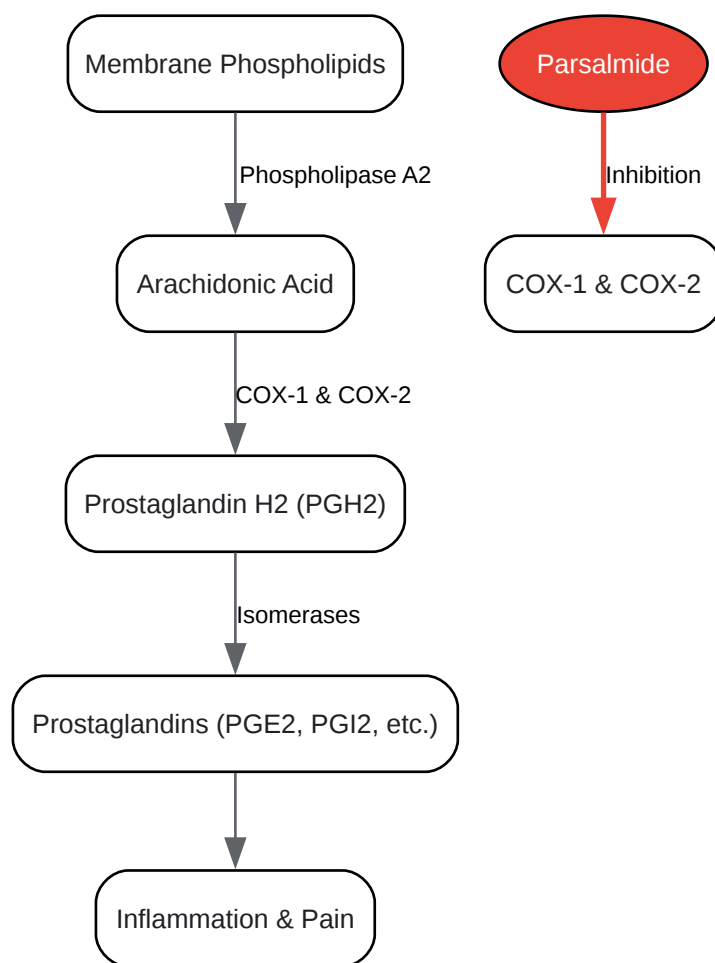


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Caption: General synthetic pathway for **Parsalimide**.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of **Parsalimide** is believed to be the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. By inhibiting COX enzymes (COX-1 and COX-2), **Parsalimide** reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.



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Caption: Parsalmide's inhibition of the arachidonic acid cascade.

While specific IC50 values for **Parsalmide**'s inhibition of COX-1 and COX-2 were not available in the reviewed literature, its pharmacological profile suggests it acts as a non-steroidal anti-inflammatory drug (NSAID). A notable feature of **Parsalmide** is its reported gastrointestinal sparing effect, which is uncommon for non-selective COX inhibitors.[1] This suggests a potentially unique interaction with the COX enzymes or other protective mechanisms that mitigate gastric damage.

Preclinical and Clinical Findings

Preclinical Studies

Preclinical investigations of **Parsalmide** have demonstrated its anti-inflammatory, analgesic, and myorelaxant activities.[1] While specific quantitative data such as ED50 values from these

studies are not readily available in the public domain, comparative studies have been reported.

Clinical Trials

Several clinical trials conducted in the 1970s evaluated the efficacy and tolerability of **Parsalmide** in patients with inflammatory and degenerative rheumatic arthropathies. The key findings from these studies are summarized below:

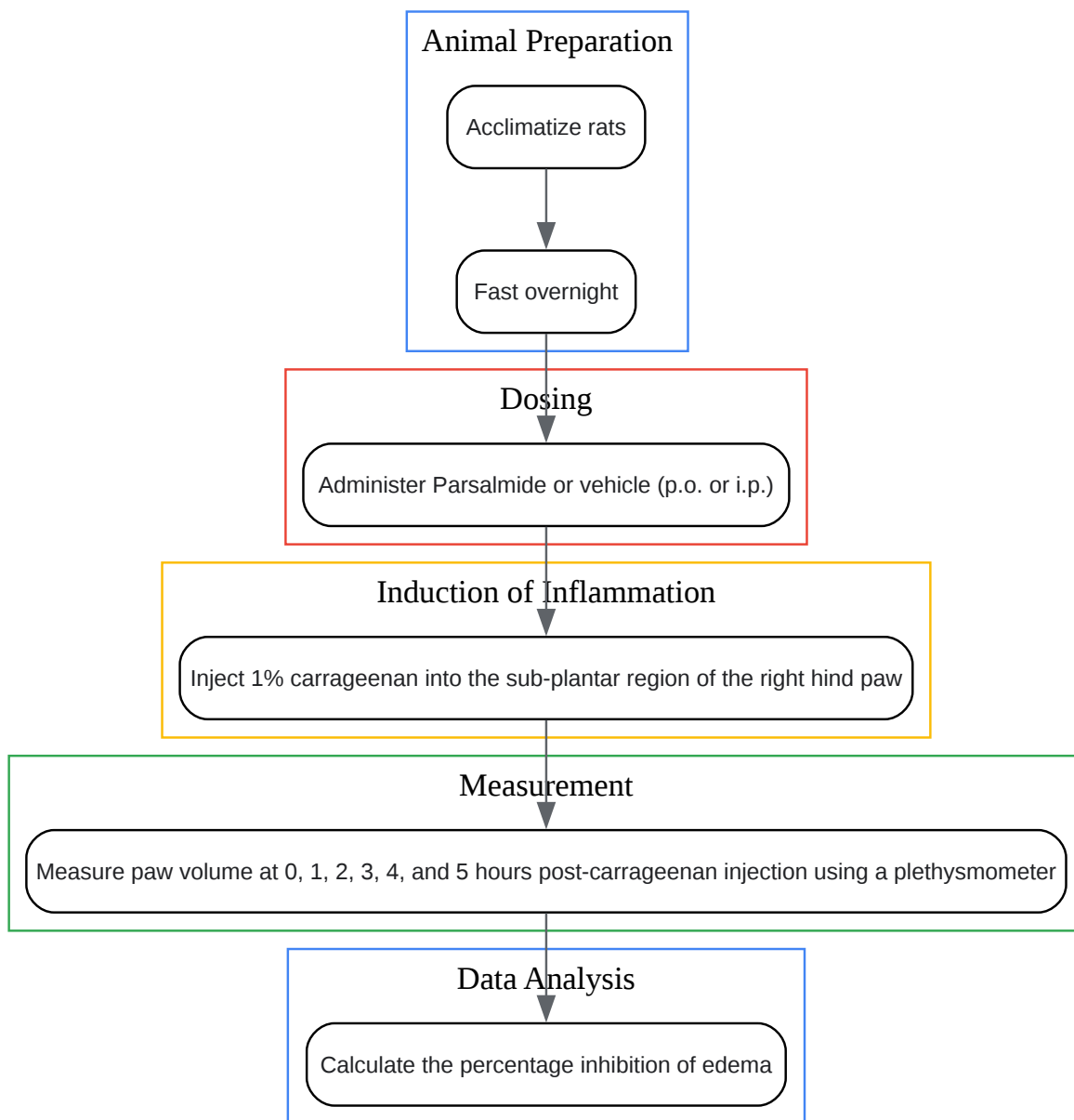
- **Comparison with Phenylbutazone:** In a double-blind, controlled clinical trial involving 30 patients, **Parsalmide** demonstrated good anti-inflammatory and antalgic (analgesic) action, comparable to phenylbutazone.[4] Notably, the antalgic and myorelaxant activities of **Parsalmide** were found to be statistically superior to those of phenylbutazone.[4] Another study with 40 patients found **Parsalmide** to be more effective in relieving joint swelling and anxiety and improving motility compared to phenylbutazone.[2]
- **Comparison with Indomethacin:** A controlled clinical trial with 30 patients suffering from inflammatory and degenerative rheumatic arthropathies showed that **Parsalmide** possessed good anti-inflammatory and analgesic action, which was clinically and statistically comparable to indomethacin.[3]
- **Tolerability:** A significant advantage of **Parsalmide** highlighted in these clinical trials was its excellent tolerability, particularly concerning the gastrointestinal system.[2][3] In the study comparing it to phenylbutazone, treatment had to be suspended in two cases with phenylbutazone due to adverse effects, whereas no suspensions were required for **Parsalmide**. [2] Tolerance was rated as "very good" in 93% of patients treated with **Parsalmide**. [4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of **Parsalmide** and similar compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.



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Caption: Workflow for the carrageenan-induced paw edema assay.

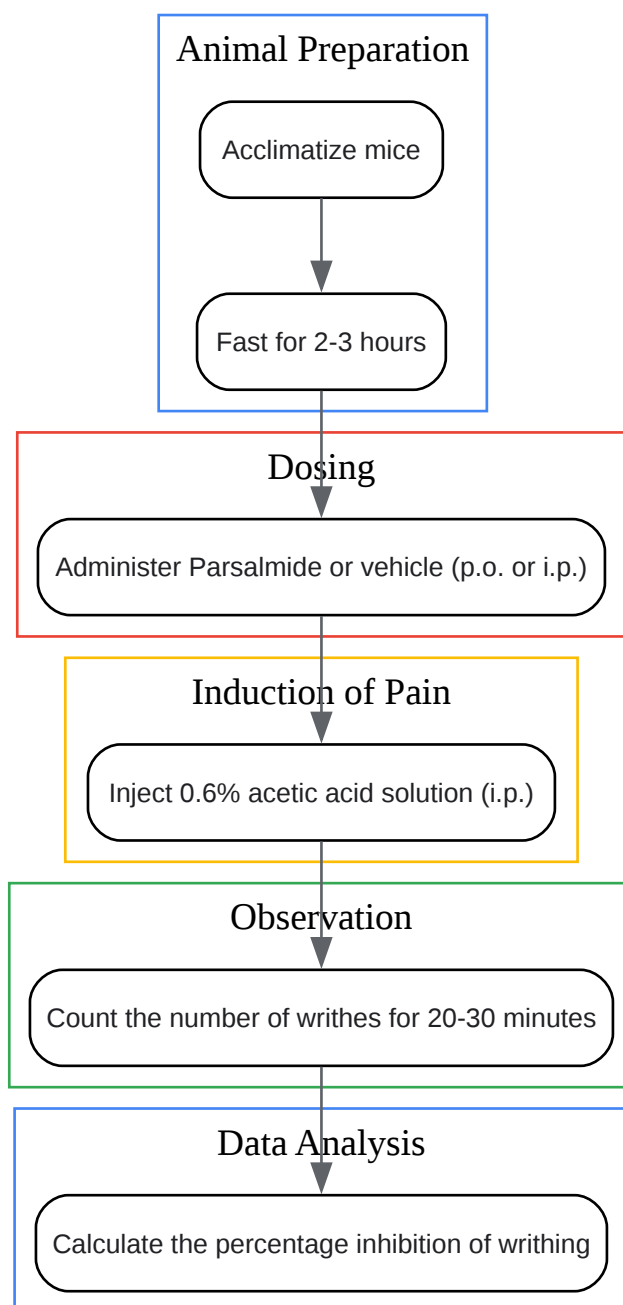
Protocol:

- Animals: Male Wistar rats (150-200 g) are used.

- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
- Fasting: Rats are fasted overnight with free access to water.
- Grouping: Animals are randomly divided into groups (n=6 per group):
 - Control group (vehicle)
 - Standard drug group (e.g., Indomethacin, 10 mg/kg)
 - Test groups (different doses of **Parsalmide**)
- Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
- Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
- Calculation: The percentage inhibition of edema is calculated for each group using the following formula:
 - % Inhibition = $[(V_c - V_t) / V_c] \times 100$
 - Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This is a common screening method for peripheral analgesic activity.



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Caption: Workflow for the acetic acid-induced writhing test.

Protocol:

- Animals: Swiss albino mice (20-25 g) of either sex are used.
- Acclimatization: Animals are acclimatized for at least one week.

- Fasting: Mice are fasted for 2-3 hours before the experiment with free access to water.
- Grouping: Animals are randomly divided into groups (n=6 per group):
 - Control group (vehicle)
 - Standard drug group (e.g., Aspirin, 100 mg/kg)
 - Test groups (different doses of **Parsalimide**)
- Drug Administration: The test compound or vehicle is administered p.o. or i.p. 30-60 minutes before the acetic acid injection.
- Induction of Writhing: 0.1 mL/10g of a 0.6% (v/v) aqueous solution of acetic acid is injected intraperitoneally.
- Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a period of 20-30 minutes.
- Calculation: The percentage inhibition of writhing is calculated using the following formula:
 - % Inhibition = $[(W_c - W_t) / W_c] \times 100$
 - Where W_c is the mean number of writhes in the control group, and W_t is the mean number of writhes in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Protocol:

- Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
- Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.

- **Reaction Mixture:** The reaction mixture contains the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).
- **Incubation with Inhibitor:** The enzyme is pre-incubated with various concentrations of **Parsalmide** or a control inhibitor for a specified time (e.g., 15 minutes) at 37°C.
- **Initiation of Reaction:** The reaction is initiated by the addition of arachidonic acid.
- **Termination of Reaction:** The reaction is stopped after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., hydrochloric acid).
- **Quantification of Prostaglandin:** The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
- **Calculation:** The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Parsalmide is a benzamide derivative with confirmed anti-inflammatory and analgesic properties, as demonstrated in early clinical trials. Its mechanism of action is attributed to the inhibition of prostaglandin synthesis via the cyclooxygenase pathway. A key advantage of **Parsalmide** appears to be its favorable gastrointestinal safety profile compared to other non-steroidal anti-inflammatory drugs of its time. While specific quantitative preclinical data on its potency (ED₅₀ and IC₅₀ values) are not readily available in modern databases, the existing clinical evidence suggests it is an effective and well-tolerated agent for inflammatory conditions. Further research, potentially involving the re-synthesis and re-evaluation of **Parsalmide** using modern assay techniques, could provide a more detailed understanding of its pharmacological profile and therapeutic potential. The experimental protocols provided in this guide offer a framework for such future investigations.

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